2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS2/c24-15(19-10-12-4-3-9-25-12)11-26-16-7-6-14-20-21-17(23(14)22-16)13-5-1-2-8-18-13/h1-9H,10-11H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRYWSGIOVIRGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds bearing [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to be potential inhibitors ofc-Met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s worth noting that similar compounds have shown to inhibit c-met kinase. Kinase inhibitors typically work by binding to the kinase, thereby preventing it from phosphorylating other proteins and disrupting the signaling pathways that promote cell growth and survival.
Biochemical Pathways
Given that similar compounds inhibit c-met kinase, it can be inferred that this compound may affect pathways downstream of c-Met. This includes the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration.
Result of Action
If this compound acts similarly to other c-met kinase inhibitors, it could potentially inhibit cell growth and induce apoptosis in cells that overexpress c-Met, a common occurrence in various types of cancer.
Biological Activity
The compound 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiophen-2-ylmethyl)acetamide represents a novel class of triazole derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity profiles, and potential therapeutic uses.
Chemical Structure
The compound can be structurally represented as follows:
This structure comprises a triazole ring fused with a pyridazine moiety and functional groups that contribute to its biological activity.
Research indicates that compounds containing triazole and pyridazine rings exhibit various biological activities, including:
- Inhibition of Kinases : Triazole derivatives have been shown to inhibit specific kinases such as c-Met kinase, which is implicated in cancer progression. For instance, related compounds demonstrated significant inhibitory effects on c-Met with IC50 values in the low micromolar range .
- Anticancer Activity : Studies have reported that triazolo-pyridazine derivatives exhibit cytotoxic effects against several cancer cell lines. For example, a related compound showed IC50 values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells .
Cytotoxicity Profiles
The following table summarizes the cytotoxicity data for related compounds and their IC50 values against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12e | A549 | 1.06 |
| Compound 12e | MCF-7 | 1.23 |
| Compound 12e | HeLa | 2.73 |
| Foretinib | A549 | 0.019 |
These findings suggest that the compound may possess significant anticancer properties, warranting further investigation into its efficacy and safety.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives on A549 and MCF-7 cell lines using the MTT assay. The results indicated that compounds with similar structural features to our target compound exhibited promising anticancer activity .
- Mechanistic Insights : Molecular docking studies revealed that these compounds could effectively bind to the ATP-binding site of c-Met kinase, suggesting a mechanism by which they exert their cytotoxic effects .
Comparison with Similar Compounds
Key Observations :
- Pyridine Position : The target compound’s pyridin-2-yl group (vs. pyridin-3-yl in ) may alter binding orientation in enzymatic pockets due to nitrogen positioning.
- Solubility : The tetrahydrofuran substituent in likely improves aqueous solubility compared to the thiophene group in the target compound.
- Biological Activity : The tert-butyl thiazole in suggests antimicrobial targeting, while the thiophen-2-ylmethyl group in the target compound could enhance CNS permeability .
Thioether-Linked Acetamide Derivatives
Key Observations :
- Thioether Position : The C6 thioether in the target compound vs. C3 in may influence electron distribution and reactivity.
- Acetamide Groups : Thiophen-2-ylmethyl (target) vs. thiadiazole () substituents reflect divergent pharmacological priorities—CNS vs. antimicrobial targeting.
Research Findings and Hypotheses
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to , involving hydrazide intermediates and cyclization.
- Antimicrobial Potential: Analogous thiazole- and thiophene-containing compounds (e.g., ) exhibit antimicrobial activity, suggesting the target compound merits similar evaluation.
- Kinase Inhibition : The triazolopyridazine core is prevalent in kinase inhibitors (e.g., c-Met inhibitors), with pyridin-2-yl groups favoring ATP-binding pocket interactions .
Q & A
Q. What are the standard synthetic routes for this compound, and what key steps require optimization?
The synthesis involves multi-step reactions, including:
- Cyclization to form the triazolo[4,3-b]pyridazine core using precursors like pyridin-2-yl derivatives.
- Thioether bond formation between the pyridazine and thioacetamide groups.
- Final functionalization with the thiophen-2-ylmethyl moiety. Key optimizations include solvent choice (e.g., DMF for solubility), temperature control (60–100°C for cyclization), and catalysts (e.g., Pd for cross-coupling). For analogs, anhydrous conditions and inert atmospheres are critical to suppress side reactions .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- NMR spectroscopy (1H/13C): Resolves hydrogen/carbon environments, e.g., distinguishing thiophene protons (δ 6.8–7.2 ppm) from pyridazine signals.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion).
- HPLC : Assesses purity (>95% required for biological assays).
- X-ray crystallography : Resolves stereochemistry and crystal packing, as seen in structurally related compounds .
Q. What initial biological screening assays are recommended for this compound?
- Enzyme inhibition assays : Test against kinases or microbial targets (IC50 determination).
- Cytotoxicity profiling : Use cancer cell lines (e.g., MTT assay) and non-tumorigenic controls.
- Antimicrobial susceptibility testing : Follow CLSI guidelines for bacterial/fungal strains. Reference protocols from analogs in and ensure assay reproducibility .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be systematically resolved?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Meta-analysis : Compare IC50 values under identical conditions (e.g., pH 7.4, 37°C).
- Structural validation : Confirm compound integrity post-assay (e.g., LC-MS to rule out degradation). Discrepancies in analog studies (e.g., fluorophenyl vs. methoxyphenyl derivatives in ) highlight substituent-dependent activity .
Q. What strategies optimize reaction conditions to improve yield and purity?
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify critical factors.
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress.
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., ethanol/water). For example, achieved 78% yield by refluxing in toluene instead of THF .
Q. How to conduct structure-activity relationship (SAR) studies for this compound?
- Derivatization : Modify substituents (e.g., pyridin-2-yl → pyridin-3-yl) or replace thiophene with furan.
- Biological testing : Compare derivatives in dose-response assays.
- Computational docking : Use AutoDock Vina to predict binding modes to targets (e.g., kinase ATP pockets). SAR for analogs in showed 2-fold potency gains with fluorophenyl groups .
Q. What in silico tools predict pharmacokinetic properties and guide lead optimization?
- SwissADME : Estimates logP (target <5), bioavailability (≥30%), and P-gp substrate risk.
- pkCSM : Predicts CYP450 metabolism and half-life.
- Molecular dynamics : Simulates blood-brain barrier penetration (critical for CNS targets). ’s analogs required co-solvents (e.g., PEG-400) to improve solubility in preclinical models .
Q. How to address solubility limitations during formulation for in vivo studies?
- Co-solvents : Use DMSO (<10% v/v) or cyclodextrin complexes.
- Salt formation : Synthesize hydrochloride or mesylate salts.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles. ’s compound required sonication in PBS for dissolution .
Contradiction Analysis and Methodological Pitfalls
Q. How to reconcile conflicting data on metabolic stability in hepatic microsomes?
Q. Why do computational binding scores sometimes fail to correlate with experimental IC50 values?
- Protein flexibility : Static docking ignores conformational changes (use MD simulations).
- Solvation effects : Include explicit water molecules in docking grids.
- Off-target interactions : Profile against unrelated targets (e.g., hERG channel).
’s analogs demonstrated improved correlation after free-energy perturbation (FEP) calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
